![molecular formula C11H8BrN B1272053 4-Bromo-3-phenylpyridine CAS No. 440112-20-9](/img/structure/B1272053.png)
4-Bromo-3-phenylpyridine
Overview
Description
4-Bromo-3-phenylpyridine is a chemical compound with the CAS Number: 440112-20-9. It has a molecular weight of 234.1 . The compound is typically stored at room temperature and appears as a white to yellow sticky oil to solid .
Molecular Structure Analysis
The Inchi Code for 4-Bromo-3-phenylpyridine is 1S/C11H8BrN/c12-11-6-7-13-8-10 (11)9-4-2-1-3-5-9/h1-8H . The compound’s structure can be represented by the linear formula C11H8BrN .Physical And Chemical Properties Analysis
4-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a white to yellow sticky oil to solid at room temperature .Scientific Research Applications
Chemical Properties
“4-Bromo-3-phenylpyridine” is a compound with the CAS Number: 440112-20-9 and a molecular weight of 234.1 . It appears as a white to yellow sticky oil to solid .
Synthesis
The synthesis of “4-Bromo-3-phenylpyridine” and similar compounds has been a topic of interest in the field of organic chemistry . These compounds can be synthesized from both a preformed pyrazole or pyridine .
Biomedical Applications
“4-Bromo-3-phenylpyridine” is a part of the 1H-Pyrazolo[3,4-b]pyridines group of heterocyclic compounds . These compounds have been used for a wide range of biological targets . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Drug Development
The pyridine ring, a common scaffold found in many biologically active molecules, is present in "4-Bromo-3-phenylpyridine". This compound could potentially interact with biological targets, leading to the development of new drugs.
Safety and Hazards
The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that the p38α map kinase, a potential target, is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β . Inhibition of this kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The p38α map kinase pathway, potentially influenced by this compound, plays a crucial role in cellular processes and the pathogenesis of various diseases, including neurodegenerative diseases like parkinson’s disease, alzheimer’s disease, and multiple sclerosis .
Result of Action
Related compounds have been shown to inhibit the p38α map kinase, thereby potentially modulating the release of pro-inflammatory cytokines .
properties
IUPAC Name |
4-bromo-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylpyridine | |
CAS RN |
440112-20-9 | |
Record name | 4-Bromo-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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